Batch‑Certified Purity: 869472‑73‑1 vs. 3‑Butyl‑2‑mercaptoquinazolin‑4(3H)‑one (CAS 13906‑07‑5) from Commercial Sources
When sourcing 2‑mercaptoquinazolin‑4(3H)‑one derivatives, the highest routine commercial purity reported for the N‑3‑butyl congener (CAS 13906‑07‑5) from major catalog suppliers is typically 95 % . In contrast, 869472‑73‑1 is available with a certified minimum purity of 98 % (NLT 98 %) from Synblock, accompanied by orthogonal analytical documentation (NMR, HPLC, LC‑MS) .
| Evidence Dimension | Commercial batch purity (vendor‑certified) |
|---|---|
| Target Compound Data | NLT 98 % (Synblock, Cat. NB41425) |
| Comparator Or Baseline | 3‑Butyl‑2‑mercaptoquinazolin‑4(3H)‑one (CAS 13906‑07‑5) – 95 % (multiple vendors) |
| Quantified Difference | ≥ 3 percentage‑point purity advantage for 869472‑73‑1 |
| Conditions | Vendor‑reported purity values; analytical methods include HPLC, NMR, and LC‑MS per Synblock documentation. |
Why This Matters
A ≥3 % absolute purity advantage reduces side‑product interference in early‑stage screening assays and lowers the burden of in‑house repurification prior to use in sensitive biochemical or cellular experiments.
